molecular formula C9H20N2O B7921391 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Cat. No.: B7921391
M. Wt: 172.27 g/mol
InChI Key: SYHNFJKDIUFPOE-VIFPVBQESA-N
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Description

2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol typically involves the reaction of (S)-1-methyl-pyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major product is often a corresponding ketone or aldehyde.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products vary depending on the substituent introduced.

Scientific Research Applications

2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure.

    Prolinol: Another compound with a pyrrolidine ring but with different substituents.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[ethyl-[(3S)-1-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHNFJKDIUFPOE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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